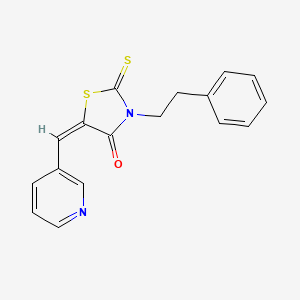

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

The compound (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one (rhodanine) family, a scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The E-configuration of the exocyclic double bond (CH=C) distinguishes it from Z-isomers, which are more commonly reported in literature.

Properties

IUPAC Name |

(5E)-3-(2-phenylethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16-15(11-14-7-4-9-18-12-14)22-17(21)19(16)10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNSQXWOSKEWFD-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-phenethyl-2-thioxothiazolidin-4-one with pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiazolidinone derivatives.

Substitution Products: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its anti-inflammatory and anticancer activities, showing potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:

Inhibiting Enzymes: It can inhibit key enzymes involved in microbial growth and inflammation.

Modulating Receptors: The compound may interact with cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis.

Disrupting Cellular Processes: It can interfere with essential cellular processes, leading to the death of cancer cells or microbes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Activities

The table below compares the target compound with structurally analogous rhodanine derivatives, emphasizing substituent effects and biological outcomes:

Key Findings from Comparative Analysis

Substituent Effects on Activity :

- C5 Substituents : Pyridin-3-ylmethylene derivatives (e.g., target compound) exhibit enhanced π-π interactions with biological targets compared to fluorobenzylidene or indole-based analogs. However, indole derivatives demonstrate superior antifungal activity due to hydrogen bonding with the indole NH group.

- N3 Substituents : Phenethyl (target compound) and 4-hydroxyphenyl groups improve lipophilicity and bioavailability, whereas carboxylic acid substituents (e.g., in indole derivatives) reduce antibacterial activity.

Configuration-Dependent Activity :

- The E-isomer (target compound) is less common but may offer steric advantages in target binding compared to Z-isomers, which dominate literature reports. For example, Z-isomers of fluorobenzylidene derivatives show potent anticancer activity via apoptosis induction, but E-isomers remain underexplored.

Biological Activity Trends: Antimicrobial Activity: Indole-based derivatives with methoxy or carboxylic acid substituents exhibit position-dependent efficacy; e.g., 5-methoxyindole analogs show higher antifungal activity than N-methylindole derivatives.

Synthetic Methodologies: Most analogs are synthesized via Knoevenagel condensation of 2-thioxothiazolidin-4-one with aldehydes under basic conditions (e.g., sodium acetate/acetic acid). The target compound likely follows a similar route, with E-isomer isolation requiring precise control of reaction conditions.

Biological Activity

(E)-3-phenethyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound is characterized by its unique molecular structure, which includes a thiazolidinone core linked to a pyridine moiety and a phenethyl group.

- Molecular Formula : C17H14N2OS2

- Molar Mass : 326.44 g/mol

- CAS Number : 670269-74-6

Biological Activity Overview

Research indicates that thiazolidinone derivatives, including this compound, exhibit various biological activities:

-

Antimicrobial Activity :

- Studies have shown that thiazolidinones possess significant antibacterial properties. For instance, related compounds have demonstrated potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

- Molecular docking studies suggest that these compounds interact effectively with bacterial enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

-

Anticancer Activity :

- Thiazolidinones have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies reveal promising results where certain derivatives induce apoptosis in cancer cells, blocking the cell cycle at critical phases .

- The binding interactions of these compounds with specific cancer-related targets have been investigated through in silico methods, confirming their potential as anticancer agents .

Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The findings are summarized in the table below:

| Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.21 | Inhibition of DNA gyrase |

| Compound B | Escherichia coli | 0.25 | Disruption of cell membrane |

| This compound | Staphylococcus aureus | TBD | TBD |

Anticancer Activity

In a study assessing the cytotoxicity of thiazolidinone derivatives against human cancer cell lines (MCF-7, HepG2, A549), it was found that:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- Results :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.